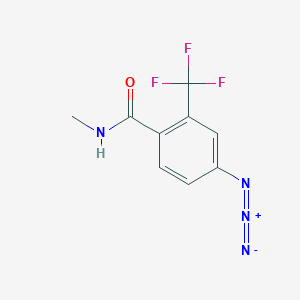

4-azido-N-methyl-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-azido-N-methyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c1-14-8(17)6-3-2-5(15-16-13)4-7(6)9(10,11)12/h2-4H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMTVMLWLABKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2-trifluoromethylbenzoic acid, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder or tin chloride.

Azidation: The amino group is converted to an azido group (-N3) through a diazotization reaction followed by treatment with sodium azide.

Amidation: Finally, the azido-substituted intermediate is reacted with methylamine to form the desired 4-azido-N-methyl-2-(trifluoromethyl)benzamide.

Industrial Production Methods

Industrial production of 4-azido-N-methyl-2-(trifluoromethyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-azido-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, methylamine, and appropriate solvents (e.g., ethanol, acetonitrile).

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Cycloaddition: Copper(I) catalysts, alkyne derivatives.

Major Products Formed

Substituted Derivatives: Various substituted benzamides depending on the nucleophile used.

Amino Derivatives: 4-Amino-N-methyl-2-trifluoromethylbenzamide.

Triazoles: 1,2,3-Triazole derivatives formed through cycloaddition reactions.

Scientific Research Applications

Organic Synthesis

4-Azido-N-methyl-2-(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. It can participate in:

- Substitution Reactions : The azido group can undergo nucleophilic substitution, allowing for the formation of various derivatives.

- Cycloaddition Reactions : It can engage in Huisgen 1,3-dipolar cycloaddition reactions to form stable triazole compounds, which are valuable in drug development and materials science.

Medicinal Chemistry

This compound is investigated for its potential as a precursor in synthesizing pharmaceutical agents. Its azido functionality allows for bioorthogonal labeling techniques, which are crucial in imaging studies and tracking biomolecules within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Bioconjugation Techniques

In biological research, 4-azido-N-methyl-2-(trifluoromethyl)benzamide is utilized for bioconjugation, where it labels biomolecules for imaging applications. The azide group can selectively react with alkyne-functionalized molecules to form stable triazole linkages, facilitating the study of protein interactions and dynamics.

Materials Science

The compound is also explored in materials science for developing specialty chemicals and polymers with unique properties. Its ability to form stable structures through azide-alkyne cycloadditions makes it suitable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-azido-N-methyl-2-(trifluoromethyl)benzamide involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares 4-azido-N-methyl-2-(trifluoromethyl)benzamide with key analogues:

Key Differences and Implications

Reactivity

- The azido group in the target compound enables rapid conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), distinguishing it from non-azido benzamides like Fluopyram or N-[2-(trifluoromethyl)phenyl]benzamide .

- Fluorination patterns: RL-2035 ATFB () contains tetrafluoro substitution, increasing electronegativity and acidity compared to the mono-CF₃ target compound. This may limit its utility in hydrophobic environments .

Click Chemistry and Bioconjugation

- The azido group in 4-azido-N-methyl-2-(trifluoromethyl)benzamide aligns with RL-2035 ATFB (), a reagent used for labeling biomolecules.

Biological Activity

4-Azido-N-methyl-2-(trifluoromethyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and bioconjugation due to its unique structural features. The azido group and trifluoromethyl substituent contribute to its biological activity and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of 4-azido-N-methyl-2-(trifluoromethyl)benzamide can be summarized as follows:

- Molecular Formula : C₉H₈F₃N₃O

- Molecular Weight : 233.18 g/mol

- Functional Groups : Azido (-N₃), Trifluoromethyl (-CF₃), Amide (-C(=O)NH)

The presence of the azido group allows for click chemistry applications, particularly in bioconjugation, where it can react with alkyne-bearing biomolecules to form stable triazole linkages.

The biological activity of 4-azido-N-methyl-2-(trifluoromethyl)benzamide is primarily attributed to its ability to undergo chemical transformations facilitated by its azido group. This group can participate in cycloaddition reactions, leading to the formation of triazole rings that can interact with various biological targets. Furthermore, the trifluoromethyl group increases lipophilicity, enhancing the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins.

1. Bioconjugation and Imaging

4-Azido-N-methyl-2-(trifluoromethyl)benzamide is employed in bioconjugation techniques, allowing for the labeling of biomolecules. This property is particularly useful for imaging applications in cellular biology and tracking biomolecules within living systems.

2. Potential Therapeutic Uses

Research indicates that this compound may serve as a precursor for synthesizing pharmaceutical agents with therapeutic properties. Its unique structure allows for modifications that could enhance efficacy against various diseases, including cancer and infectious diseases.

Study on Antiparasitic Activity

A study focusing on similar azide-containing compounds demonstrated their potential against malaria parasites. Although not directly tested on 4-azido-N-methyl-2-(trifluoromethyl)benzamide, the findings suggest that azide functionality can enhance the antiparasitic activity when appropriately modified .

Structure-Activity Relationship (SAR)

Research into nitrogen-containing heterocycles has shown that modifications to the amide group significantly influence biological activity. The incorporation of polar functionalities improved aqueous solubility while maintaining or enhancing biological efficacy. This principle can be applied to optimize derivatives of 4-azido-N-methyl-2-(trifluoromethyl)benzamide for better pharmacokinetic profiles .

Comparative Data Table

The following table summarizes key findings related to various compounds with similar functionalities:

| Compound Name | Activity Type | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 4-Azido-N-methyl-2-(trifluoromethyl)benzamide | Bioconjugation | - | Used for labeling and imaging |

| Dihydroquinazolinone derivatives | Antiparasitic | EC₅₀ = 0.064 | Effective against PfATP4-associated Na⁺-ATPase |

| Benzamides (various substitutions) | Anthelmintic | EC₅₀ < 10 | Active against Echinococcus granulosus |

| Triazole derivatives | Anticancer | EC₅₀ = 6.24 | Significant anti-inflammatory action |

Q & A

Basic Research Questions

Q. What are the key safety considerations for synthesizing and handling 4-azido-N-methyl-2-(trifluoromethyl)benzamide?

- Methodological Answer :

- Conduct a hazard analysis for reagents (e.g., azides, trifluoromethyl precursors) and intermediates, referencing protocols in Prudent Practices in the Laboratory (2011) .

- Use Ames II testing to assess mutagenicity, as azido compounds may exhibit mutagenic properties similar to anomeric amides .

- Implement engineering controls (fume hoods) and PPE (gloves, goggles) during synthesis, especially due to potential thermal instability of intermediates (observed via DSC) .

Q. What analytical techniques are recommended for characterizing 4-azido-N-methyl-2-(trifluoromethyl)benzamide?

- Methodological Answer :

- IR Spectroscopy : Identify azide (N₃) stretching vibrations (~2100 cm⁻¹) and trifluoromethyl (CF₃) groups (~1150 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm methyl and aryl substituents. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Use a multi-step approach: (1) Form the benzamide core via coupling of 2-(trifluoromethyl)benzoyl chloride with methylamine, followed by (2) azide introduction via nucleophilic substitution .

- Control reaction temperature (e.g., 0–5°C for azide coupling to minimize decomposition) and employ anhydrous solvents (e.g., dichloromethane) .

- Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during azide functionalization?

- Methodological Answer :

- Root-Cause Analysis :

- If azide coupling fails, assess electrophilicity of the aryl halide precursor. Electron-withdrawing groups (e.g., CF₃) may hinder nucleophilic substitution; consider using Cu(I) catalysts .

- For side reactions (e.g., reduction of azides), test inert atmospheres (N₂/Ar) and avoid reducing agents .

- Statistical Optimization : Use factorial design (e.g., 2³ DOE) to evaluate variables: temperature, catalyst loading, and solvent polarity .

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic effects (e.g., CF₃’s electron-withdrawing nature on azide reactivity) .

- Enzyme Assays : Test inhibition of bacterial PPTase enzymes (e.g., acpS), as trifluoromethyl benzamides are hypothesized to disrupt lipid biosynthesis .

- Structure-Activity Relationship (SAR) : Compare with analogs lacking CF₃ to quantify its impact on potency .

Q. What advanced methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 48h and analyze degradation via HPLC-MS .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify metabolites (e.g., azide reduction to amine) .

- Thermal Analysis : Conduct DSC/TGA to determine decomposition thresholds (>150°C suggests suitability for controlled storage) .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.